molecular formula C15H10ClN3 B1294446 2-Chloro-4,6-diphenyl-1,3,5-triazine CAS No. 3842-55-5

2-Chloro-4,6-diphenyl-1,3,5-triazine

Cat. No.: B1294446
CAS No.: 3842-55-5
M. Wt: 267.71 g/mol
InChI Key: DDGPPAMADXTGTN-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diphenyl-1,3,5-triazine is a useful research compound. Its molecular formula is C15H10ClN3 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231670. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Mechanisms

2-Chloro-4,6-diphenyl-1,3,5-triazine is involved in a variety of chemical reactions, demonstrating its versatility. For instance, it can undergo amination with liquid NH3, resulting in 2-amino-4,6-diphenyl-1,3,5-triazine. The amination of this compound with liquid NH3 is proved to occur via an SN(AE) process (Simig, Plas, & Landheer, 2010).

Applications in Organic Electronics

This compound plays a crucial role in the development of organic electronic materials. For example, it has been used in the synthesis of multifunctional aggregation-induced emission (AIE) fluorophores, which exhibit reversible piezofluorochromic behavior and are useful in nondoped sky-blue organic light-emitting diodes (Liu et al., 2018).

Safety and Hazards

2-Chloro-4,6-diphenyl-1,3,5-triazine is classified as harmful if swallowed, meaning ingestion can lead to adverse effects on health . It also has the ability to cause skin irritation, which may result in discomfort and inflammation upon contact . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

2-Chloro-4,6-diphenyl-1,3,5-triazine has potential applications in the field of medical polymers as an intermediate compound for the synthesis of pharmaceutical drugs . It is also used in the synthesis of kyaphenine (2:4:6-triphenyl-1:3:5-triazine), indicating potential future directions in the field of organic synthesis .

Properties

IUPAC Name

2-chloro-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGPPAMADXTGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274643
Record name 2-Chloro-4,6-diphenyl-1,3,5-triazine
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Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3842-55-5
Record name 2-Chloro-4,6-diphenyl-1,3,5-triazine
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Record name NSC 231670
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Record name 3842-55-5
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Record name 2-Chloro-4,6-diphenyl-1,3,5-triazine
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Record name 2-chloro-4,6-diphenyl-1,3,5-triazine
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Synthesis routes and methods I

Procedure details

To a stirring mixture of 1 eq of cyanuric chloride and 3 eq of aluminum chloride in o-dichlorobenzene at ice bath temperature was added concentrated HCl (13 wt % based on cyanuric chloride). After 10 minutes, 1.95 eq of benzene was added and the reaction mixture stirred at ice bath temperature for 10 minutes. The cooling bath was removed, the reaction was allowed to warm to room temperature, and stirred. After 26 h at room temperature, an HPLC analysis indicated about 86% cyanuric chloride conversion to 2-chloro-2,6-bisphenyl-1,3,5-triazine. The stirring was continued for 24 h at room temperature. The HPLC analysis showed the cyanuric chloride conversion to 92% with >96% being 2-chloro-4,6-bisphenyl-1,3,5-triazine and less than 2% of 2,4,6-trisphenyl-1,3,5-triazine. The result was confirmed by LCMS.
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Synthesis routes and methods II

Procedure details

The procedure used was based on the method of Jones et al, AD 229453, Sept. 1959. A stirred mixture of magnesium turnings (24.3 g, 0.935 mol) and a crystal of iodine in ether (150 ml), was added a solution of bromobenzene (155.3 g, 0.985 mol) in ether (100 ml) under a nitrogen atmosphere over a period of 3.75 hr at such a rate as to maintain a gentle reflux. Thereafter, the mixture was refluxed for 2.5 hr. The Grignard reagent thus prepared was then cooled and transferred to an addition funnel and added with stirring to a solution of cyanuric chloride (70 g, 0.38 mol) in benzene (500 ml) at 4°-15° C. (ice bath cooling) over a period of 1.25 hr. After stirring overnight the mixture was refluxed for 4 hr, cooled, and filtered. The filtrate was evaporated to dryness using a Rinco evaporator yielding 136.5 g of crude product mixture. This mixture was distilled in vacuo at 0.007 mm. The desired product, bp 140°-152° C., 63.5 g(62% yield), was crystallized three times from heptane yielding pure 2-chloro-4,6-diphenyl-s-triazine, 46.1 g (45% yield), mp 136°-138° C.
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62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-chloro-4,6-diphenyl-1,3,5-triazine react with ammonia?

A: The research paper by [] investigates the amination reactions of substituted 1,3,5-triazines, including this compound. Specifically, it was found that this compound reacts with liquid ammonia (NH3) at -33°C to yield 2-amino-4,6-diphenyl-1,3,5-triazine. Interestingly, this reaction proceeds through an Sn(AE) mechanism, which involves an addition-elimination pathway. This is in contrast to the reaction with potassium amide (KNH2) in liquid ammonia, which can proceed through both SN(AE) and SN(ANRORC) mechanisms depending on the KNH2 concentration. The SN(ANRORC) mechanism involves a ring-opening step followed by ring closure.

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